molecular formula C18H26N2O2 B2791975 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide CAS No. 896369-08-7

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide

Cat. No. B2791975
CAS RN: 896369-08-7
M. Wt: 302.418
InChI Key: HHKRYYKZVFRMTN-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide, also known as DM-235, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a starting material for the synthesis of various heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides. Its reactivity allows for the creation of complex molecules that can be used in the development of new drugs .

α-Glucosidase Inhibition

Research has explored the use of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide derivatives as α-glucosidase inhibitors. These inhibitors are significant for diabetes treatment as they help control blood sugar levels by preventing the conversion of starch and disaccharides into glucose .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to predict its interaction with enzymes or receptors. This application is vital for drug design and discovery, providing insights into the binding affinities and modes of action .

Catalysis in Organic Synthesis

It can act as a catalyst or a component in catalytic systems for the synthesis of organic compounds. This application is particularly important for creating more sustainable and efficient chemical reactions in pharmaceutical manufacturing .

Development of Sulfonamides

The compound is used in the development of sulfonamides, which have a wide range of applications in pharmaceuticals and agrochemicals. These include antibacterial, antiviral, and anti-inflammatory drugs, showcasing the compound’s versatility in medicinal chemistry .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12-6-7-15(8-13(12)2)20-11-14(9-17(20)22)19-16(21)10-18(3,4)5/h6-8,14H,9-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRYYKZVFRMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide

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